2-Cyclobutyl-5-methoxyphenol
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Overview
Description
2-Cyclobutyl-5-methoxyphenol is an organic compound that belongs to the class of phenols, characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclobutyl-5-methoxyphenol can be achieved through several methods. One common approach involves the cyclization of cyclobutanol derivatives. For instance, cyclobutanol can be converted to cyclobutyl tosylate, which can then undergo further reactions to introduce the methoxy group and form the desired phenol compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as refluxing, extraction, and purification to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-Cyclobutyl-5-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexyl derivatives.
Substitution: The methoxy group can be substituted with other functional groups using reagents like boron tribromide (BBr3) or hydrogen bromide (HBr).
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: BBr3 and HBr are frequently used for demethylation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce cyclohexyl derivatives.
Scientific Research Applications
2-Cyclobutyl-5-methoxyphenol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: It is used in studies related to enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Cyclobutyl-5-methoxyphenol involves its interaction with specific molecular targets. The hydroxyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biological pathways. The methoxy group can also modulate the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenol (Guaiacol): Similar structure but lacks the cyclobutyl group.
3-Methoxyphenol: Another isomer with the methoxy group in a different position.
4-Methoxyphenol:
Uniqueness
2-Cyclobutyl-5-methoxyphenol is unique due to the presence of the cyclobutyl group, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C11H14O2 |
---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-cyclobutyl-5-methoxyphenol |
InChI |
InChI=1S/C11H14O2/c1-13-9-5-6-10(11(12)7-9)8-3-2-4-8/h5-8,12H,2-4H2,1H3 |
InChI Key |
NCKOLDJYRIWLBK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2CCC2)O |
Origin of Product |
United States |
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